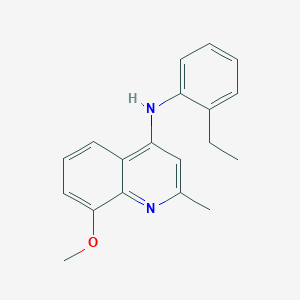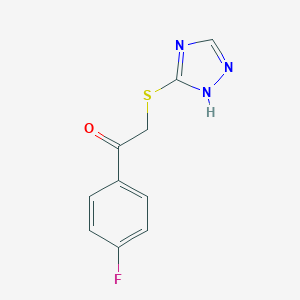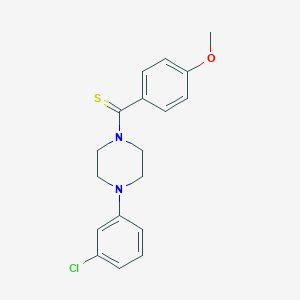![molecular formula C18H17N5O5S2 B381293 dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B381293.png)
dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound with the molecular formula C18H17N5O5S2 and a molecular weight of 447.495 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a phenyl-tetrazole moiety, and ester functional groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ester groups: Esterification reactions are carried out using alcohols and carboxylic acids in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Attachment of the phenyl-tetrazole moiety: This step involves the reaction of a phenyl-tetrazole derivative with the thiophene ring, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling agents: EDCI, DCC
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols from ester groups.
科学研究应用
Dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
作用机制
The mechanism of action of dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets and pathways. The phenyl-tetrazole moiety may play a role in binding to enzymes or receptors, while the thiophene ring and ester groups contribute to the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-yl)thio)acetyl)amino)isophthalate: This compound shares a similar structure but differs in the position of the ester groups and the overall molecular framework.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Although structurally different, this compound also contains a phenyl-tetrazole moiety and is used in similar research applications.
Uniqueness
Dimethyl 3-methyl-5-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
属性
分子式 |
C18H17N5O5S2 |
|---|---|
分子量 |
447.5g/mol |
IUPAC 名称 |
dimethyl 3-methyl-5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H17N5O5S2/c1-10-13(16(25)27-2)15(30-14(10)17(26)28-3)19-12(24)9-29-18-20-21-22-23(18)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,19,24) |
InChI 键 |
CERJMHOGJXVMMM-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OC |
规范 SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B381212.png)
![4-[5-(2,6-Dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B381215.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B381220.png)

![2-{[2-(dimethylamino)ethyl]sulfanyl}-6-hydroxy-5-nonyl-4(3H)-pyrimidinone](/img/structure/B381224.png)

![5-[(3-chlorobenzyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B381227.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide](/img/structure/B381228.png)

![7-[(4-methylbenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B381230.png)
![benzyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B381231.png)
![pentyl {[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B381232.png)
![8-{[cyclohexyl(ethyl)amino]methyl}-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B381233.png)
